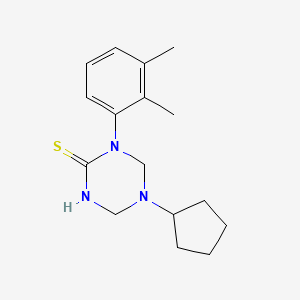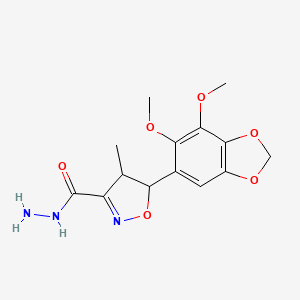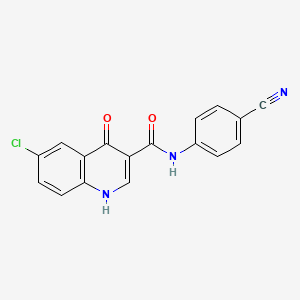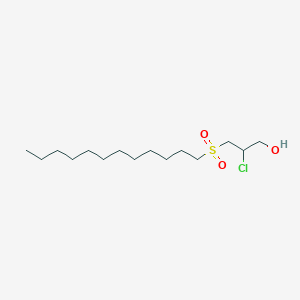
5-Cyclopentyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopentyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione is a chemical compound that belongs to the class of triazinane derivatives This compound is characterized by the presence of a cyclopentyl group, a dimethylphenyl group, and a triazinane-2-thione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione typically involves the reaction of cyclopentanone with 2,3-dimethylbenzaldehyde in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with thiourea under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and advanced purification techniques are employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopentyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazinane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazinane derivatives.
Scientific Research Applications
5-Cyclopentyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopentyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopentyl-1-phenyl-1,3,5-triazinane-2-thione
- 5-Cyclopentyl-1-(2-methylphenyl)-1,3,5-triazinane-2-thione
- 5-Cyclopentyl-1-(3,4-dimethylphenyl)-1,3,5-triazinane-2-thione
Uniqueness
5-Cyclopentyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties and applications.
Properties
Molecular Formula |
C16H23N3S |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
5-cyclopentyl-1-(2,3-dimethylphenyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C16H23N3S/c1-12-6-5-9-15(13(12)2)19-11-18(10-17-16(19)20)14-7-3-4-8-14/h5-6,9,14H,3-4,7-8,10-11H2,1-2H3,(H,17,20) |
InChI Key |
OJBJFUYGASNEMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CN(CNC2=S)C3CCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-4,5,6-triethoxy-2-benzofuran-1(3H)-one](/img/structure/B11476456.png)
![2-[(4-{[(4-Ethylphenyl)sulfonyl]amino}-1-hydroxynaphthalen-2-yl)sulfanyl]propanoic acid](/img/structure/B11476457.png)
![N-(2-aminoethyl)-N-[4,6-bis(2-propynyloxy)-1,3,5-triazin-2-yl]amine](/img/structure/B11476464.png)
![3-(4-Chlorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11476475.png)

![4-(4-bromophenyl)-1-methyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B11476487.png)
![4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B11476489.png)
![N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide](/img/structure/B11476495.png)

![4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-{3-[2-(pyridin-3-yl)ethyl]phenyl}benzamide](/img/structure/B11476519.png)
![4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-2-(p-tolyl)thiazole](/img/structure/B11476526.png)
![ethyl ({5-(4-chlorophenyl)-4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B11476531.png)
![6-amino-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11476535.png)
